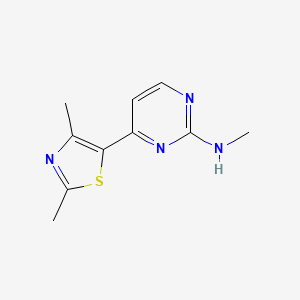

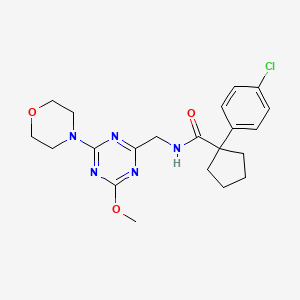

![molecular formula C21H24N2O6S2 B2538421 Ethyl 6-acetyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 886938-13-2](/img/structure/B2538421.png)

Ethyl 6-acetyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, Ethyl 6-acetyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, appears to be a derivative of pyridine carboxamide and benzothiophene, which are heterocyclic compounds. These types of compounds are often explored for their potential in various pharmacological applications due to their complex structures and diverse chemical properties.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a novel 6-acetylpyridine-2-carboxylic acid was synthesized during the process of creating asymmetric ethyl 6-acetylpyridine-2-carboxylate from 2,6-dipiclinic acid. This acid could transform into different compounds under specific conditions and react with aromatic amines to produce pyridine carboxamides and pyridine tert-carboximides through Schiff base condensation and amidation reactions, respectively . Similarly, ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, a related compound, was synthesized and further reacted with nucleophiles to yield various benzothieno[2,3-d]pyrimidine derivatives with potential hypnotic activity .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex, featuring a tetrahydrothieno[2,3-c]pyridine core. This core is a common feature in benzothiophene derivatives, which have been shown to be versatile intermediates for the synthesis of various heterocyclic compounds . The presence of the ethylsulfonyl group and the benzamido moiety suggests potential for diverse chemical reactivity and interactions.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to the one of interest typically involve nucleophilic substitutions and condensation reactions. For example, the synthesis of pyridine carboxamides and tert-carboximides involves reactions with aromatic amines, which can lead to a variety of products depending on the functional groups present and the reaction conditions . The benzothiophene derivatives are also reactive, with the ability to form tricyclic and tetracyclic systems through reactions with isothiocyanates and hydrazines .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of heterocyclic compounds. These might include moderate to high melting points, solubility in organic solvents, and the potential for varied biological activity. The presence of the carboxylate group suggests the compound could exist in different ionic forms depending on the pH, which could affect its solubility and reactivity .

Scientific Research Applications

Synthetic Methodologies

Ethyl 6-acetyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and its derivatives have been synthesized through various chemical reactions, demonstrating the compound's versatility in organic synthesis:

- Phosphine-Catalyzed Annulation : This compound has been involved in phosphine-catalyzed [4 + 2] annulation reactions, providing a route to highly functionalized tetrahydropyridines. This method emphasizes regioselectivity and diastereoselectivity, showcasing the compound's utility in constructing complex molecular architectures (Zhu, Lan, & Kwon, 2003).

- Microwave-Promoted Syntheses : The compound has been used in microwave-promoted syntheses, leading to the formation of pyridine carboxamides and tert-carboximides. This method highlights the compound's reactivity under specific conditions and its potential in generating novel molecular entities (Su, Zhao, Zhang, & Qin, 2009).

Biological Activities

Research into the biological activities of derivatives of this compound has led to interesting findings:

Antimicrobial Activity : Some derivatives have been studied for their antimicrobial activities, indicating the potential of these compounds in therapeutic applications. This area of research sheds light on the compound's utility in addressing microbial resistance issues (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Antimycobacterial Agents : The compound's derivatives have also been investigated for their activity against Mycobacterium tuberculosis, offering a promising avenue for the development of new antimycobacterial agents. This research highlights the compound's importance in combating tuberculosis (Raju et al., 2010).

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 6-acetyl-2-[(4-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6S2/c1-4-29-21(26)18-16-10-11-23(13(3)24)12-17(16)30-20(18)22-19(25)14-6-8-15(9-7-14)31(27,28)5-2/h6-9H,4-5,10-12H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXYXQZZGQFHOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

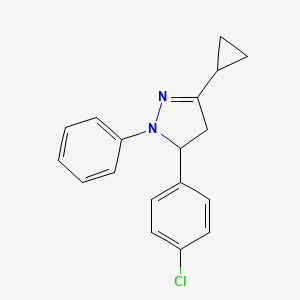

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyrazine-2-carboxamide](/img/structure/B2538338.png)

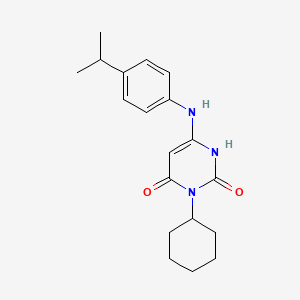

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2538344.png)

![4-ethyl-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2538350.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclopropanecarboxamide](/img/structure/B2538352.png)

![2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2538357.png)

![(E)-N'-[3-cyano-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2538359.png)

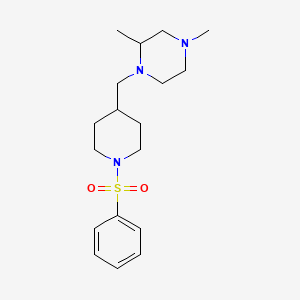

![N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2538360.png)